N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide
Description
¹H NMR (500 MHz, D₂O)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.03 | s (3H) | Acetamide methyl (CH₃) |
| 3.4–4.2 | m (12H) | Oxane ring protons (H2–H6) |
| 4.8 | d (1H, J=8 Hz) | Anomeric proton (H1 secondary) |
| 5.1 | d (1H, J=3 Hz) | Anomeric proton (H1 primary) |
¹³C NMR (125 MHz, D₂O)
| δ (ppm) | Assignment |
|---|---|
| 23.5 | Acetamide methyl (CH₃) |
| 55.8 | C2 primary (methoxy link) |
| 72–78 | Oxane ring carbons (C3–C6) |
| 102.1 | Anomeric carbon (C1 secondary) |
| 175.3 | Acetamide carbonyl (C=O) |
FT-IR (KBr pellet)
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3300 | O-H/N-H stretch |
| 1650 | C=O stretch (amide I) |
| 1550 | N-H bend (amide II) |
| 1070 | C-O-C ether stretch |
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₄H₂₅NO₁₂ : 423.13 [M+H]⁺
- Observed : 423.14 [M+H]⁺ (Δ = 0.01 ppm)
Comparative Structural Analysis With N,N′-Diacetylchitobiose Derivatives
N,N′-Diacetylchitobiose (GlcNAc-β-1,4-GlcNAc) shares critical features with the target compound:
The methoxy bridge in the target compound may hinder enzyme binding compared to N,N′-diacetylchitobiose’s flexible β-1,4 linkage, as rigid glycosidic bonds reduce conformational adaptability in active sites .
Properties
Molecular Formula |
C14H25NO11 |
|---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(17)15-7-10(20)8(18)5(2-16)26-14(7)24-3-6-9(19)11(21)12(22)13(23)25-6/h5-14,16,18-23H,2-3H2,1H3,(H,15,17) |
InChI Key |
DTUIBOJYJDJTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)O)O |
Origin of Product |
United States |
Preparation Methods
One-Pot Enzymatic Synthesis
A recombinant β-1,6-GlcNAc transferase and β-galactosidase were co-employed in a one-pot reaction to synthesize GlcNAc(β1-6)GalNAc(α1-OBn) with >90% yield. The β-galactosidase generates the Gal(β1-3)GalNAc intermediate in situ, which serves as the acceptor for the transferase. Key parameters include:
| Parameter | Value |
|---|---|
| Donor | UDP-GlcNAc |
| Acceptor | Gal(β1-3)GalNAc |
| pH | 7.5 |
| Temperature | 37°C |
| Reaction Time | 24 h |
| Yield | >90% |
This method avoids intermediate purification, enhancing efficiency.
β-N-Acetylhexosaminidase-Catalyzed Transglycosylation
The β-N-acetylhexosaminidase BbhI from Bifidobacterium bifidum transfers GlcNAc from p-nitrophenyl-β-GlcNAc (pNP-β-GlcNAc) to lactose, forming GlcNAc(β1-3)Gal(β1-4)Glc with 44.9% yield under optimized conditions:
| Condition | Value |
|---|---|
| Donor Concentration | 20 mM pNP-β-GlcNAc |
| Acceptor Concentration | 400 mM Lactose |
| pH | 5.8 |
| Temperature | 55°C |
| Reaction Time | 1.5 h |
| Yield | 44.9% |
This enzyme exhibits strict β1-3 regioselectivity, enabling precise linkage formation.
Chemoenzymatic Synthesis
Hybrid approaches combine chemical precursor synthesis with enzymatic glycosylation.
Chemoenzymatic Assembly of Core Structures
N-Acetyllactosamine (Galβ1-4GlcNAc) was synthesized via β-galactosidase-catalyzed transglycosylation between p-nitrophenyl-β-galactoside and GlcNAc. Subsequent sulfation at C6 of galactose or GlcNAc yielded sulfated derivatives. For the target compound, analogous steps could involve:
- Chemical protection of hydroxyl groups on galactose.
- Enzymatic transfer of GlcNAc using β-1,6-GlcNAc transferase.
- Deprotection under mild acidic conditions.
This method achieves regioselectivity but requires multi-step optimization.
Chemical Glycosylation
Chemical methods employ promoters to activate glycosyl donors.
Rare Earth Metal Triflate-Promoted Glycosylation
Scandium triflate [Sc(OTf)₃] catalyzes β-selective glycosylation of GalNAc derivatives. For example, 5-chloro-1-pentanol-GalNAc was synthesized with 90% β-selectivity using Sc(OTf)₃:
| Parameter | Value |
|---|---|
| Donor | pNP-β-GalNAc |
| Acceptor | 5-Chloro-1-pentanol |
| Catalyst | 0.5 eq Sc(OTf)₃ |
| Temperature | 90°C |
| Reaction Time | 12 h |
| β:α Ratio | 90:10 |
Hafnium triflate [Hf(OTf)₄] favors α-selectivity, demonstrating catalyst-dependent stereocontrol.
Koenigs-Knorr Glycosylation
Classical Koenigs-Knorr conditions (Ag₂CO₃, AgOTf) activate glycosyl halides. For instance, benzyl-protected GlcNAc bromide reacted with galactose derivatives to form β(1→6) linkages, though yields were moderate (50–60%). Challenges include side reactions and stringent anhydrous conditions.
Bacterial Biotransformation
Microbial systems exploit endogenous enzymes for scalable synthesis.
Serratia marcescens Fermentation
Serratia marcescens QM B1466 produces chitinolytic enzymes (endochitinase, exochitinase, NAGase) that hydrolyze chitin to GlcNAc. A two-stage bioreactor system was designed for continuous GlcNAc production:
| Stage | Function |
|---|---|
| 1st Reactor | Chitin hydrolysis by immobilized enzymes |
| 2nd Reactor | Oligosaccharide cleavage by NAGase |
| Purity | >98% GlcNAc |
This system could be adapted to generate GlcNAc donors for subsequent glycosylation.
Comparative Analysis of Methods
Enzymatic methods excel in selectivity but require expensive cofactors. Chemical synthesis offers scalability but struggles with stereocontrol. Bacterial systems are cost-effective for precursor production.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Biochemical Research
1.1 Glycosylation Studies
The compound plays a significant role in glycosylation processes, which are critical for protein folding and stability. N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide can serve as a substrate for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to proteins or lipids. This property is vital for understanding cellular mechanisms and developing glycoprotein therapeutics.
1.2 Enzyme Inhibition
Research indicates that compounds similar to N-acetylglucosamine can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives can modulate the activity of hexosaminidases and other glycosidases, which are implicated in various diseases including cancer and diabetes . This inhibition could lead to novel therapeutic strategies targeting these diseases.
Pharmacological Applications
2.1 Anti-inflammatory Properties
this compound has been investigated for its anti-inflammatory effects. It may downregulate pro-inflammatory cytokines and thus has potential as an adjunct therapy in inflammatory conditions such as arthritis . Clinical trials are needed to confirm these effects and establish dosage guidelines.
2.2 Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Research has highlighted its effectiveness against certain strains of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents . This application is particularly relevant in the context of rising antibiotic resistance.
Nutritional Science
3.1 Dietary Supplementation
Given its structural similarity to naturally occurring sugars in the human body, this compound is being explored as a dietary supplement aimed at improving gut health and modulating the microbiome . Its ability to promote beneficial gut bacteria may enhance digestive health and overall well-being.
Case Studies
Mechanism of Action
The mechanism of action of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity. This compound may also act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and its analogs:
Detailed Analysis of Key Differences
Substituent Effects on Polarity and Binding The target compound's 3,4,5,6-tetrahydroxyoxan moiety provides extensive hydrogen-bonding capacity, critical for binding to lectins like FmlH in E. coli . The ethylsulfanyl variant () replaces an oxygen with sulfur, altering electronic properties and stability. Thioethers are less prone to hydrolysis than ethers, which may improve metabolic resistance .
Glycosidic Linkage Modifications The methoxy-substituted analog () lacks one hydroxyl group on the linked oxane, subtly changing its stereoelectronic profile. This modification is often used to study glycosidase enzyme specificity . The triacetylchitotriose derivative () incorporates a nitrophenoxy group, enabling colorimetric detection in enzyme assays. Its acetylated amines mimic chitin fragments, making it a substrate for hydrolases .
Biological Activity
- The target compound's interaction with FmlH lectin () highlights its role in bacterial pathogenesis. Analogs with bulkier substituents (e.g., trifluoromethyl biphenyl in ) show steric hindrance effects, reducing binding affinity.
Biological Activity
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide is a complex glycosylated compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 379.37 g/mol. The compound features multiple hydroxyl groups and a methoxy group which are significant for its biological interactions.
Antioxidant Properties
Research has indicated that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple hydroxyl groups suggests that this compound may also possess similar properties. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anticancer Activity
Preliminary studies have shown that related compounds can induce apoptosis in cancer cell lines. For instance, research on similar glycosylated compounds demonstrated their ability to inhibit cell proliferation and induce cell cycle arrest in HeLa cervical cancer cells through mechanisms involving reactive oxygen species (ROS) generation and activation of apoptotic pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| DMC | HeLa | 10.05 ± 0.22 | Induces apoptosis via ROS generation |
| DMC | BEL-7402 | Not specified | Cell cycle arrest through PI3K/AKT pathway |
Anti-inflammatory Effects
Compounds similar to this compound have been noted for their anti-inflammatory properties. These effects may be attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .
Case Studies
- Anticancer Study : A study investigating the antiproliferative effects of related glycosides found that treatment with these compounds led to significant DNA damage in cancer cells and increased apoptosis rates compared to untreated controls . This indicates potential therapeutic applications in oncology.
- Neuroprotective Study : Another study highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The findings suggest that these compounds could be beneficial in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
